molecular formula C22H24N4O2S3 B11563190 2,2'-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[N-(1-phenylethyl)acetamide]

2,2'-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[N-(1-phenylethyl)acetamide]

Cat. No.: B11563190
M. Wt: 472.7 g/mol
InChI Key: KITPITBFJHESBB-UHFFFAOYSA-N
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Description

2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis[N-(1-phenylethyl)acetamide] is a complex organic compound featuring a thiadiazole ring, disulfide linkages, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1,3,4-thiadiazole-2,5-dithiol with N-(1-phenylethyl)acetamide under oxidative conditions to form the desired disulfide compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis[N-(1-phenylethyl)acetamide] can undergo various chemical reactions, including:

    Oxidation: The disulfide linkages can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bonds can be reduced to thiols.

    Substitution: The acetamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Various substituted acetamides.

Scientific Research Applications

2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis[N-(1-phenylethyl)acetamide] has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[N-(1-phenylethyl)acetamide] involves its interaction with biological molecules through its thiadiazole ring and disulfide linkages. The compound can form covalent bonds with thiol groups in proteins, potentially altering their function and leading to various biological effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis[N-(1,3-benzothiazol-2-yl)acetamide]
  • 2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis[N-(2,3-dimethylphenyl)acetamide]
  • 2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis[N-phenylacetamide]

Uniqueness

2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis[N-(1-phenylethyl)acetamide] is unique due to the presence of the phenylethyl group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its interaction with specific biological targets compared to other similar compounds .

Properties

Molecular Formula

C22H24N4O2S3

Molecular Weight

472.7 g/mol

IUPAC Name

2-[[5-[2-oxo-2-(1-phenylethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C22H24N4O2S3/c1-15(17-9-5-3-6-10-17)23-19(27)13-29-21-25-26-22(31-21)30-14-20(28)24-16(2)18-11-7-4-8-12-18/h3-12,15-16H,13-14H2,1-2H3,(H,23,27)(H,24,28)

InChI Key

KITPITBFJHESBB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CSC2=NN=C(S2)SCC(=O)NC(C)C3=CC=CC=C3

Origin of Product

United States

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